molecular formula C10H12OS B2666212 1-[5-(cyclopropylmethyl)thiophen-2-yl]ethan-1-one CAS No. 2138123-11-0

1-[5-(cyclopropylmethyl)thiophen-2-yl]ethan-1-one

Cat. No.: B2666212
CAS No.: 2138123-11-0
M. Wt: 180.27
InChI Key: XBUSSPLRVWBRTM-UHFFFAOYSA-N
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Description

1-[5-(Cyclopropylmethyl)thiophen-2-yl]ethan-1-one is a thiophene-based ketone derivative characterized by a cyclopropylmethyl substituent at the 5-position of the thiophene ring and an acetyl group at the 2-position. Such compounds are typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce substituents onto the thiophene backbone .

Properties

IUPAC Name

1-[5-(cyclopropylmethyl)thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-7(11)10-5-4-9(12-10)6-8-2-3-8/h4-5,8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUSSPLRVWBRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[5-(cyclopropylmethyl)thiophen-2-yl]ethan-1-one typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[5-(Cyclopropylmethyl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, temperature control, and inert atmosphere to prevent unwanted side reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-[5-(Cyclopropylmethyl)thiophen-2-yl]ethan-1-one exhibits several notable applications in scientific research:

Chemistry

  • Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules, including polymers and organic semiconductors. Its structure allows for further functionalization, making it valuable in materials science.

Biology

  • Biological Activity Studies : Research indicates that thiophene derivatives can exhibit antimicrobial and anti-inflammatory properties. This compound is being explored for its potential effects on various biological targets, including enzymes and receptors involved in disease pathways .

Medicine

  • Pharmaceutical Development : There is ongoing research into its utility as a precursor for pharmaceutical compounds. Its unique structure may enhance binding affinity to specific biological targets, making it a candidate for drug development aimed at treating inflammation and cancer .

Industry

  • Specialty Chemicals : The compound is utilized in developing specialty chemicals and advanced materials for electronics and optoelectronics due to its unique electronic properties derived from the thiophene ring .

Preliminary studies have shown that this compound may interact with various biological targets involved in inflammation and cancer pathways. For example, compounds with similar structures have demonstrated enzyme inhibition and receptor modulation, suggesting potential therapeutic applications .

Industrial Applications

In industry, the compound is being explored for its role in developing advanced materials used in electronic devices. Its electronic properties are particularly beneficial for applications requiring conductive materials.

Mechanism of Action

The mechanism of action of 1-[5-(cyclopropylmethyl)thiophen-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, thiophene derivatives can interact with enzymes and receptors, modulating their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity towards these targets, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of 1-[5-(cyclopropylmethyl)thiophen-2-yl]ethan-1-one, highlighting substituent effects on properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight Synthesis Method Yield Key Properties/Applications Reference
1-(5-Methylthiophen-2-yl)ethan-1-one Methyl at 5-position C₇H₈OS 140.20 Aldol condensation N/A Intermediate for heterocyclic synthesis
1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one 4-Bromophenyl at 5-position C₁₂H₉BrOS 289.17 Suzuki coupling N/A Halogenated analog for drug discovery
1-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one CF₃ at 5-position C₇H₅F₃OS 194.17 Cross-coupling with CF₃ reagent 52.4% Enhanced electron-withdrawing effects
1-(5-(2-Bromo-4-methylphenyl)thiophen-2-yl)ethan-1-one 2-Bromo-4-methylphenyl at 5-position C₁₃H₁₁BrOS 303.20 Suzuki coupling 60% Bulky substituent for steric modulation
1-(4-(5-Butylfuran-2-yl)-5-(p-tolyl)thiophen-2-yl)ethan-1-one Butylfuran and p-tolyl groups C₂₀H₂₀O₂S 332.44 Double C–H functionalization 81% Extended conjugation for material science

Key Comparisons

Electronic Effects: Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) group in 1-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-one enhances electrophilicity, making it reactive in nucleophilic substitutions . In contrast, the cyclopropylmethyl group may act as a mild electron donor due to its saturated ring structure.

The cyclopropylmethyl group, while compact, has a rigid three-membered ring that may restrict conformational flexibility.

Synthetic Yields and Methods :

  • Suzuki couplings (e.g., ) generally achieve moderate-to-high yields (60–81%), while trifluoromethylation (52.4% yield in ) is less efficient due to reagent limitations. The cyclopropylmethyl group’s synthesis may require specialized reagents or protecting strategies.

Biological and Material Applications: Thiophene-based ketones with methoxy or bromophenyl groups (e.g., ) are explored as intermediates in pharmaceuticals. Conjugated systems like 1-(4-(5-butylfuran-2-yl)-5-(p-tolyl)thiophen-2-yl)ethan-1-one demonstrate utility in optoelectronics due to extended π-systems.

Physicochemical Properties :

  • Lipophilicity: The cyclopropylmethyl group may increase logP compared to methyl or phenyl analogs, enhancing membrane permeability.
  • Melting Points: Bromophenyl derivatives (e.g., ) likely exhibit higher melting points due to stronger intermolecular forces, whereas alkyl-substituted analogs (e.g., ) are more likely to be oils.

Research Findings and Implications

  • Catalytic Challenges : Palladium-catalyzed reactions dominate the synthesis of these analogs, but steric hindrance from cyclopropylmethyl may necessitate optimized catalysts (e.g., bulky phosphine ligands) .
  • Structure-Activity Relationships (SAR) : Substitution at the 5-position of thiophene significantly impacts bioactivity. For example, electron-deficient groups (CF₃, Br) may improve binding to enzymatic targets, as seen in related antitubercular compounds .
  • Material Science Potential: Conjugated thiophene-ketone systems (e.g., ) show promise in organic semiconductors, suggesting that the target compound’s cyclopropylmethyl group could tune bandgap properties.

Biological Activity

1-[5-(Cyclopropylmethyl)thiophen-2-yl]ethan-1-one, with the chemical formula C10H12OS and CAS number 2138123-11-0, is a thiophene derivative notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Molecular Structure

  • Molecular Formula : C10H12OS
  • Molecular Weight : 180.27 g/mol
  • IUPAC Name : 1-[5-(cyclopropylmethyl)thiophen-2-yl]ethanone

Chemical Reactions

This compound can undergo several chemical transformations, including:

  • Oxidation : Can form sulfoxides or sulfones.
  • Reduction : Can be converted to an alcohol using lithium aluminum hydride.
  • Substitution : Halogenation or nucleophilic substitutions can modify the thiophene ring or cyclopropylmethyl group.

These reactions are essential for exploring its biological activity and potential therapeutic applications.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Thiophene derivatives are also recognized for their anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines, which could be beneficial in conditions like arthritis or other inflammatory diseases .

Neuroprotective Potential

Preliminary studies have indicated that compounds related to this compound may exhibit neuroprotective effects. For example, they could protect neurons from ischemic damage by modulating pathways associated with oxidative stress and inflammation .

The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as:

  • Enzymes : Inhibition or modulation of enzyme activity related to inflammation and infection.
  • Receptors : Binding to receptors involved in neurotransmission and pain pathways.

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Study 2: Neuroprotective Effects in Ischemic Models

In an animal model of ischemic stroke, administration of thiophene derivatives led to reduced neuronal damage and improved functional recovery. The study highlighted the importance of these compounds in developing neuroprotective therapies .

Comparative Analysis

CompoundAntimicrobial ActivityAnti-inflammatory ActivityNeuroprotective Potential
This compoundYesYesYes
2-ThiopheneethanolModerateYesLimited
2-Chloro-1-(thiophen-2-yl)ethan-1-oneYesModerateNo

This table illustrates the comparative biological activities of this compound against other thiophene derivatives.

Q & A

Q. What synthetic routes are optimized for preparing 1-[5-(cyclopropylmethyl)thiophen-2-yl]ethan-1-one, and how can purity be maximized?

Methodological Answer:

  • Key Steps :
    • Thiophene Functionalization : Introduce the cyclopropylmethyl group via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) using a palladium catalyst .
    • Ketone Formation : Employ Friedel-Crafts acylation with acetyl chloride and a Lewis acid (e.g., AlCl₃) to introduce the ethanone moiety .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR in CDCl₃ to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, cyclopropyl CH₂ at δ 1.0–1.5 ppm) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C=O bond length ~1.22 Å, dihedral angles between thiophene and cyclopropyl groups) using single-crystal diffraction .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Toxicity : Classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles, fume hood) .
  • Storage : Store in airtight containers at 4°C, away from oxidizers and moisture. Dispose via incineration following local regulations .

Q. How does the compound react under common laboratory conditions (e.g., oxidation, reduction)?

Methodological Answer:

  • Oxidation : Treat with m-CPBA in DCM to oxidize the thiophene ring to a sulfone, monitored by TLC .
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to a secondary alcohol; control pressure to avoid over-reduction of the cyclopropyl group .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of cyclopropylmethyl substitution on the thiophene ring?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311G(d,p) to model electron density maps. The 5-position on thiophene is more nucleophilic due to lower aromatic stabilization .
  • Kinetic Studies : Monitor reaction intermediates via in-situ IR spectroscopy to identify rate-determining steps (e.g., oxidative addition in cross-coupling) .

Q. How can computational modeling predict biological interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., CYP450 enzymes). The cyclopropyl group enhances hydrophobic binding, while the ketone forms hydrogen bonds .
  • ADMET Prediction : SwissADME to assess bioavailability (%ABS >60) and blood-brain barrier penetration (log BB <0.3) .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting)?

Methodological Answer:

  • Dynamic Effects : Variable-temperature NMR (25–60°C) to detect conformational exchange broadening .
  • Isotopic Labeling : Synthesize deuterated analogs to resolve overlapping signals (e.g., cyclopropyl CH₂ vs. thiophene protons) .

Q. What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., CYP3A4 inhibition) with IC₅₀ determination using 7-benzyloxyquinoline as a substrate .
  • Cytotoxicity : MTT assay on HEK293 cells, with dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) .

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